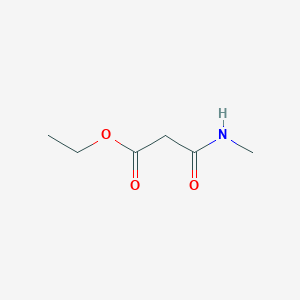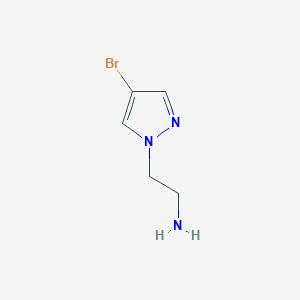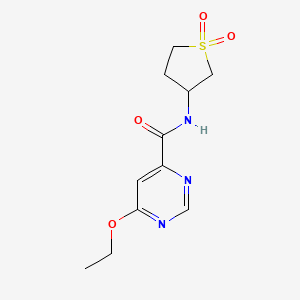
Ethyl-N-méthyl malonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Propriétés antibactériennes
Ethyl-N-méthyl malonamide : et ses dérivés se sont avérés prometteurs comme agents antibactériens. En particulier, une étude a synthétisé 24 dérivés de malonamide et en a trouvé un qui augmentait efficacement la destruction bactérienne et l'éradication de la bio-pellicule contre Staphylococcus aureus résistant à la méthicilline (SARM) . Ces composés pourraient potentiellement contribuer à lutter contre les agents pathogènes résistants aux antibiotiques.
Techniques de chromatographie en phase gazeuse
Les chercheurs ont exploré les techniques de chromatographie en phase gazeuse pour identifier les produits de dégradation d'amines aqueuses dans des environnements carbonatés. Ces méthodes sont cruciales pour comprendre la dégradation des amines, en particulier dans la technologie de capture du CO₂ postcombustion .
Biomarqueurs pour la recherche sur le tabac et le cancer
Ethyl 3-(méthylamino)-3-oxopropanoate : a été étudié comme biomarqueur dans la recherche sur le tabac et le cancer. Il offre des informations sur la consommation de tabac et l'exposition à la fumée de tabac environnementale (FTE) .
Synthèse et structure cristalline
La synthèse du composé implique une voie en plusieurs étapes à partir de l'acide 4-(méthylamino)-3-nitrobenzoïque. Sa structure moléculaire a été élucidée par cristallographie aux rayons X sur monocristal .
Réactions chimiques et propriétés
En raison de ses sites réactifs (groupes amino et méthylamino), This compound peut participer à diverses réactions chimiques. Sa polyvalence le rend précieux en synthèse organique .
Activité anticancéreuse gastrique
Bien que ne concernant pas directement le composé, ses analogues structuraux ont été étudiés pour leur activité anticancéreuse gastrique .
Mécanisme D'action
Ethyl-N-methyl malonamide, also known as 2-carboethoxy-n-methyl-acetamide or Ethyl 3-(methylamino)-3-oxopropanoate, is a compound with a molecular formula of C6H11NO3 . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of this compound.
Mode of Action
It has been suggested that the compound may have antibacterial properties . The exact interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It is known that the compound is a derivative of malonamide, a new class of antibacterial agents and potentiators of classic antimicrobials . The downstream effects of these pathways are still being researched.
Result of Action
It has been suggested that a derivative of malonamide may increase bacterial killing and biofilm eradication with low cell toxicity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-(methylamino)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-10-6(9)4-5(8)7-2/h3-4H2,1-2H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTRXRCWWIJCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71510-95-7 |
Source


|
| Record name | Ethyl 3-(methylamino)-3-oxopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[(2-chlorophenyl)carbamothioyl]benzamide](/img/structure/B2455354.png)
![5-Chloro-2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2455356.png)



![5-[(4-bromophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2455362.png)

![2-ETHOXY-4-[5-METHYL-6-(PHENYLCARBAMOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]PHENYL BENZOATE](/img/structure/B2455364.png)
![2-(4-Nitro-benzylidene)-1-aza-bicyclo[2.2.2]octan-3-one](/img/structure/B2455365.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2455369.png)


